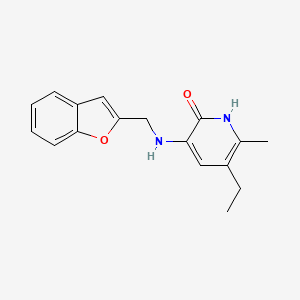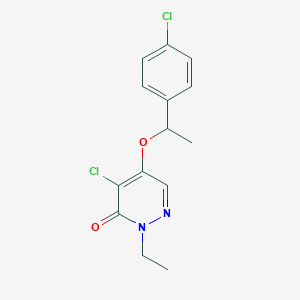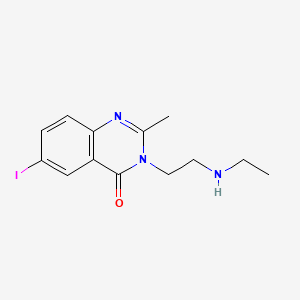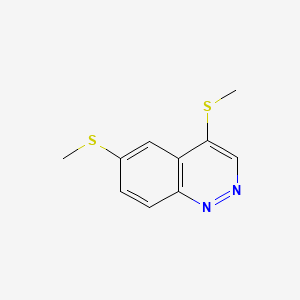
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is a complex organic compound featuring two tert-butyldiphenylsilyl (TBDPS) groups attached to a cyclohexanone ring. The TBDPS group is a well-known protecting group in organic synthesis, particularly for alcohols, due to its stability under acidic conditions and resistance to nucleophilic attack .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone typically involves the protection of hydroxyl groups using TBDPS chloride (TBDPSCl) and imidazole in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDPS groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove TBDPS groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The TBDPS groups provide steric hindrance and stability, allowing for selective reactions at other functional groups. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups but less stable under acidic conditions.
Triisopropylsilyl (TIPS) ethers: More stable than TBDPS in the presence of fluoride but less commonly used.
Trimethylsilyl (TMS) ethers: Easily removed but less stable than TBDPS.
Uniqueness
Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is unique due to the presence of two TBDPS groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C38H46O3Si2 |
|---|---|
Peso molecular |
606.9 g/mol |
Nombre IUPAC |
(3S,5R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]cyclohexan-1-one |
InChI |
InChI=1S/C38H46O3Si2/c1-37(2,3)42(33-19-11-7-12-20-33,34-21-13-8-14-22-34)40-31-27-30(39)28-32(29-31)41-43(38(4,5)6,35-23-15-9-16-24-35)36-25-17-10-18-26-36/h7-26,31-32H,27-29H2,1-6H3/t31-,32+ |
Clave InChI |
VXNFOYSIFAQFRC-MEKGRNQZSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)


![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)

![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)



